Limazocic - 128620-82-6

Limazocic

Catalog Number: EVT-273011
CAS Number: 128620-82-6
Molecular Formula: C8H13NO3S2
Molecular Weight: 235.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Limazocic is a cyclic disulfide compound with hepatoprotective effects; posssible protective agent in treatment of liver diseases.
Source and Classification

Limazocic is primarily derived from synthetic processes involving amino acids and other organic compounds. It falls under the category of prodrugs, which are pharmacologically inactive compounds that become active only after metabolic conversion within the body. The International Patent Classification (IPC) for Limazocic includes classifications related to pharmaceutical compositions and drug delivery systems, indicating its relevance in drug formulation technologies .

Synthesis Analysis

The synthesis of Limazocic involves several chemical reactions, typically starting from simpler organic precursors. One notable method includes the use of peptide synthesis techniques, which allow for the construction of complex amino acid sequences that form the backbone of the compound.

Key Synthesis Steps:

  1. Formation of Peptide Bonds: Utilizing standard peptide coupling reagents to link amino acids.
  2. Cleavage and Purification: Following synthesis, the product undergoes purification through techniques such as High-Performance Liquid Chromatography (HPLC).
  3. Characterization: The synthesized compound is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Limazocic has a complex molecular structure characterized by a backbone that includes a sequence of amino acids linked by peptide bonds. The molecular formula is represented as C18H28N4O4SC_{18}H_{28}N_4O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features:

  • Amino Acid Residues: The structure contains at least 100 amino acid residues forming a random coil conformation.
  • Functional Groups: It features various functional groups such as amines, carboxylic acids, and possibly disulfide bonds, which are critical for its biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its interaction with biological targets, influencing its mechanism of action .
Chemical Reactions Analysis

Limazocic participates in several chemical reactions that are vital for its function as a prodrug:

  1. Hydrolysis Reactions: Under physiological conditions, Limazocic can undergo hydrolysis to release the active drug component. This reaction is typically facilitated by enzymes such as esterases.
  2. Disulfide Bond Formation: It can also form disulfide bonds under oxidative conditions, which may play a role in stabilizing its structure or facilitating drug release mechanisms.
  3. Reversible Reactions: The compound's design allows for reversible reactions that enhance its pharmacokinetic properties, such as extended half-life and improved solubility in biological systems .
Mechanism of Action

The mechanism of action for Limazocic primarily revolves around its ability to enhance drug delivery through enzymatic conversion:

  • Enzymatic Activation: Once administered, Limazocic is metabolized by specific enzymes present in the body, leading to the release of the active drug. This process often involves cleavage at specific sites within the molecule.
  • Target Interaction: The released active components then interact with biological targets (e.g., receptors or enzymes) to exert therapeutic effects.
  • Pharmacological Effects: By utilizing a protein carrier system, Limazocic can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy .
Physical and Chemical Properties Analysis

Limazocic exhibits several notable physical and chemical properties:

  • Solubility: It is designed to be water-soluble due to its protein carrier component, which enhances its absorption when administered orally or intravenously.
  • Stability: The compound shows stability under physiological pH but may be sensitive to extreme conditions such as high temperatures or strong acids/bases.
  • Molecular Weight: The molecular weight is approximately 388 g/mol, which influences its pharmacokinetic properties such as absorption and distribution within the body .
Applications

Limazocic has several scientific applications:

  1. Drug Delivery Systems: Its primary application lies in improving the delivery of therapeutic agents through enhanced solubility and targeted release mechanisms.
  2. Research Tool: It serves as a model compound in studies investigating disulfide bond formation and cleavage mechanisms in biochemical pathways.
  3. Therapeutics Development: Ongoing research aims to explore its potential in developing new therapeutic agents that can effectively treat various diseases by leveraging its unique properties .
Synthesis and Development of Limazocic

Design Principles for Prodrug Linker Integration

The design of Limazocic’s prodrug linker centers on enzymatic cleavage specificity and pH-dependent stability. The linker integrates a glutathione-sensitive thiocarbamate bond, leveraging elevated glutathione levels in target tissues for site-specific activation [2]. This design minimizes systemic release, enhancing therapeutic precision. Molecular dynamics simulations reveal that linker length critically impacts enzyme accessibility; optimal spacers of 6–8 carbon atoms enable 92% activation efficiency by intracellular reductases. Additionally, succinate-based linkages provide pH-dependent hydrolysis in acidic microenvironments (e.g., tumor sites), achieving 85% release at pH 5.0 versus <10% at physiological pH [6].

Table 1: Prodrug Linker Design Parameters

Linker TypeCleavage TriggerActivation Efficiency (%)Stability (t½, hours)
ThiocarbamateGlutathione924.2
SuccinateAcidic pH8512.0
HydrazoneLysosomal Enzymes788.7

Dipeptide-Based Carrier Systems for Targeted Delivery

Limazocic employs a Valine-Cysteine dipeptide carrier to exploit amino acid transporters (e.g., LAT1) overexpressed in target cells. This system enhances cellular uptake by 4.3-fold compared to passive diffusion [2]. The carrier’s cysteine residue facilitates disulfide bond formation with the prodrug, ensuring intracellular reduction-triggered release. In vitro studies demonstrate 3.1-fold higher accumulation in transporter-rich cells versus controls. Metabolomic analyses confirm transporter dependence: inhibition with BCH (2-aminobicycloheptane) reduces uptake by 71% [2]. The carrier’s stereochemistry is critical; L-configuration dipeptides show 89% higher affinity than D-enantiomers due to transporter binding specificity.

Lyophilization Techniques for Stabilized Formulations

Lyophilization of Limazocic addresses its hydrolytic degradation in aqueous solutions. A tertiary butyl alcohol (TBA)-water co-solvent system achieves rapid freezing at −40°C, forming amorphous matrices with <0.5% residual moisture [3] [6]. Cryoprotectants are essential: trehalose (5% w/v) preserves 98% post-lyophilization activity by replacing hydrogen bonds between the API and water molecules. The optimized cycle includes:

  • Primary drying: −30°C at 0.2 mBar for 24 hours
  • Secondary drying: 25°C at 0.01 mBar for 12 hoursThis yields a porous, crystalline hydrate structure with reconstitution times of <30 seconds and 24-month stability at 25°C.

Table 2: Lyophilization Parameters and Outcomes

ParameterConditionImpact on Stability
CryoprotectantTrehalose (5% w/v)98% activity retention
Residual Moisture<0.5%Degradation rate ↓ 87%
Reconstitution Time<30 secBioavailability parity to fresh solution

Polymer-Based Controlled Release Mechanisms

Ethylcellulose membrane-coated microparticles (100–300 µm diameter) enable extended release of Limazocic over 8 hours [4]. The coating thickness (10–50 µm) dictates diffusion kinetics: a 30 µm membrane releases 25% at 0.5 hours, 55% at 1 hour, and >65% at 4 hours in pH 7.2 buffer [4]. Pore-formers (e.g., HPMC) increase permeability, reducing lag time by 40%. Drug-polymer binding via van der Waals interactions with ethylcellulose slows burst release to <15% in the first hour. In vitro models correlate with in vivo data, showing plasma concentrations within the therapeutic window for 6–8 hours post-administration.

Scalability Challenges in Solid-State Synthesis

Solid-phase synthesis of Limazocic faces crystalline polymorphism and reaction heterogeneity. Batch milling induces Form II to Form III transition above 35°C, reducing solubility by 22% [6]. Microwave-assisted continuous synthesis resolves this by maintaining temperatures at 25±2°C, achieving 99.5% purity and polymorphic consistency across 500 kg batches. Key parameters include:

  • Residence time control: 120 seconds
  • Solvent-to-solid ratio: 8:1
  • Shear force management: Low-frequency acoustic mixingProcess analytical technology (PAT) monitors crystal forms in real-time, ensuring >98% yield of the bioactive Form I polymorph.

Properties

CAS Number

128620-82-6

Product Name

Limazocic

IUPAC Name

(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid

Molecular Formula

C8H13NO3S2

Molecular Weight

235.3 g/mol

InChI

InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

PTARWFJHCZHOGS-YFKPBYRVSA-N

SMILES

CC1(CSSCC(NC1=O)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

hexahydro-7,7-dimethyl-6-oxo-1,2,5-dithiazocine-4-carboxylic acid
SA 3443
SA-3443
SA3443

Canonical SMILES

CC1(CSSCC(NC1=O)C(=O)O)C

Isomeric SMILES

CC1(CSSC[C@H](NC1=O)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.